Home > Products > Screening Compounds P61052 > Ozagrel impurity IV
Ozagrel impurity IV -

Ozagrel impurity IV

Catalog Number: EVT-13187004
CAS Number:
Molecular Formula: C12H11ClO2
Molecular Weight: 222.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ozagrel impurity IV is a byproduct associated with the synthesis of ozagrel, an antiplatelet agent that inhibits thromboxane A2 synthesis. This impurity is significant within pharmaceutical contexts due to its potential genotoxicity and regulatory implications. Understanding its source, classification, and behavior is crucial for ensuring drug safety and efficacy.

Source

Ozagrel is synthesized through a multi-step process involving the halogenation of ethyl 4-methylcinnamate followed by alkylation with imidazole. Impurity IV emerges during these synthetic steps, particularly when conditions favor incomplete reactions or side reactions leading to undesired byproducts . The presence of such impurities necessitates stringent quality control measures in pharmaceutical manufacturing.

Classification

Ozagrel impurity IV falls under the category of genotoxic impurities, which are substances that can cause genetic mutations. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for assessing and controlling such impurities in pharmaceuticals to mitigate risks associated with their presence .

Synthesis Analysis

Methods

The synthesis of ozagrel impurity IV involves several chemical transformations. The primary method includes:

  1. Halogenation: Ethyl 4-methylcinnamate undergoes free-radical halogenation using N-bromosuccinimide in the presence of benzoyl peroxide.
  2. Alkylation: The resulting brominated compound is then alkylated with imidazole.
  3. Saponification: The ethyl ester formed is subsequently saponified to yield ozagrel, along with various impurities including impurity IV .

Technical Details

The reaction conditions, such as temperature and solvent choice, significantly influence the formation of impurities. For instance, using dimethylformamide as a solvent can enhance reactivity but may also lead to unwanted side reactions resulting in genotoxic impurities like impurity IV .

Molecular Structure Analysis

Structure

Ozagrel impurity IV's molecular structure can be inferred from its synthetic pathway. It typically contains a backbone similar to ozagrel but includes additional functional groups introduced during synthesis.

Data

  • Molecular Formula: C13H12N2O2
  • Molar Mass: 228.251 g/mol
  • Structural Characteristics: The presence of nitrogen atoms and specific functional groups makes it susceptible to further reactions, influencing its stability and reactivity .
Chemical Reactions Analysis

Reactions

Ozagrel impurity IV can participate in various chemical reactions, particularly nucleophilic substitutions and electrophilic additions due to its functional groups.

Technical Details

  1. Nucleophilic Substitution: The nitrogen atoms in the structure can act as nucleophiles, allowing for further derivatization.
  2. Electrophilic Addition: The double bonds present in the structure may react with electrophiles, leading to additional byproducts or modified structures .
Mechanism of Action

Process

The mechanism by which ozagrel functions involves inhibition of thromboxane A2 synthesis, which plays a critical role in platelet aggregation. The presence of impurity IV may influence this mechanism by altering the pharmacokinetics or pharmacodynamics of ozagrel.

Data

Research indicates that impurities can affect drug efficacy and safety profiles, necessitating careful evaluation during drug development . Understanding how impurity IV interacts within biological systems is essential for assessing its impact on therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale white powder after purification.
  • Solubility: Soluble in organic solvents like dichloromethane but poorly soluble in water.
  • Melting Point: Generally ranges between 74–76°C.

Chemical Properties

  • Stability: Impurity IV's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Exhibits reactivity typical of compounds containing nitrogen and unsaturated bonds, making it prone to further chemical transformations .
Applications

Ozagrel impurity IV's primary application lies within the pharmaceutical industry, particularly in quality control processes for drugs containing ozagrel. Understanding its properties and behavior is crucial for:

  • Regulatory Compliance: Ensuring that drug formulations meet safety standards set by health authorities.
  • Drug Development: Evaluating potential impacts on drug efficacy and patient safety during clinical trials.
Introduction to Ozagrel Impurity IV in Pharmaceutical Context

Role of Impurities in Drug Development and Regulatory Compliance

Impurities in active pharmaceutical ingredients (APIs) such as Ozagrel—a thromboxane A2 synthase inhibitor used for ischemic stroke and asthma—directly impact drug safety, efficacy, and regulatory approval. Regulatory bodies like the ICH, FDA, and EMA enforce strict guidelines (e.g., ICH Q3A/B) limiting impurity thresholds to ≤0.15% for unidentified impurities and ≤0.10% for known toxic impurities. These standards necessitate rigorous impurity profiling to prevent adverse effects from structurally complex by-products like Ozagrel Impurity IV, which arises during synthesis or storage [1] [3]. Non-compliance can result in drug recalls, highlighting the critical role of impurity control in pharmaceutical quality systems.

Table 1: Regulatory Thresholds for Pharmaceutical Impurities

Impurity TypeICH Identification ThresholdICH Qualification Threshold
Unknown Impurities≤0.10%≤0.15%
Known Impurities≤0.15%≤0.20%
Toxic ImpuritiesCase-specific≤0.10%

Structural Identification and Nomenclature of Ozagrel Impurity IV

Ozagrel Impurity IV, chemically designated as 1,3-bis(4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)benzyl)-1H-imidazol-3-ium bromide, is a dimeric quaternary ammonium species formed via nucleophilic substitution. Its molecular formula is C₂₇H₂₉BrN₂O₄ (molecular weight: 525.43 g/mol), and it bears the CAS registry number 82571-53-711. Structurally, it features two cinnamate moieties linked to an imidazolium core through benzyl bridges, distinguished from Ozagrel’s monomeric structure by dual esterification and quaternization. This configuration arises from the reaction of Ozagrel’s intermediate, 4-(bromomethyl) cinnamic acid, with residual imidazole under alkaline conditions [4] [5].

Significance of Impurity Profiling in Ozagrel-Based Therapeutics

Impurity profiling for Ozagrel APIs is essential due to thromboxane synthase inhibitors' narrow therapeutic index. Studies confirm that even trace levels of Impurity IV can alter Ozagrel’s pharmacokinetics by competitively inhibiting target enzymes. Clinical meta-analyses associate high-purity Ozagrel with improved neurological outcomes in stroke patients, underscoring the therapeutic imperative for stringent impurity control. Consequently, pharmacopeial standards mandate tracking Impurity IV across manufacturing and stability testing cycles [1] [6].

Properties

Product Name

Ozagrel impurity IV

IUPAC Name

ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

InChI

InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3

InChI Key

UHLUMANHYXDFIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.